molecular formula C19H21N5O B14974027 N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14974027
M. Wt: 335.4 g/mol
InChI Key: GZNVWAGIFPAEMD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution with Dimethylphenyl Groups: The introduction of dimethylphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylphenyl halides and appropriate bases.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished using carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylphenyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Dimethylphenyl halides, appropriate bases

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
  • 2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide
  • N,N′-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide

Uniqueness

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of dimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)

InChI Key

GZNVWAGIFPAEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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